molecular formula C12H12O B15423784 Naphtho[1,2-b]furan, 6,7,8,9-tetrahydro- CAS No. 103560-41-4

Naphtho[1,2-b]furan, 6,7,8,9-tetrahydro-

Cat. No.: B15423784
CAS No.: 103560-41-4
M. Wt: 172.22 g/mol
InChI Key: NTQCBJNXJPAGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[1,2-b]furan, 6,7,8,9-tetrahydro- is a partially hydrogenated derivative of naphtho[1,2-b]furan, characterized by the saturation of four carbons in the fused bicyclic system. This structural modification reduces aromaticity, altering electronic properties and enhancing conformational flexibility. Derivatives of this scaffold, such as Citreobenzofuran C (CAS 110259-05-7), often feature substituents like methoxymethyl and methyl groups, which influence solubility and bioactivity . The compound's synthesis typically involves regioselective challenges, as seen in , where chromatographic separation is required to isolate isomers .

Properties

CAS No.

103560-41-4

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

6,7,8,9-tetrahydrobenzo[g][1]benzofuran

InChI

InChI=1S/C12H12O/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-8H,1-4H2

InChI Key

NTQCBJNXJPAGAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2OC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

  • Naphtho[2,1-b]furan Derivatives : Positional isomers like 1,5,8-trimethyl-6,7,8,9-tetrahydro-naphtho[2,1-b]furan (CAS 52557-06-9) exhibit distinct biological profiles due to differences in ring fusion. For example, this isomer shows antimicrobial activity, with substituents like trimethyl groups enhancing lipophilicity .
  • Octahydro Derivatives: Compounds such as 3a,4,5,5a,6,7,8,9b-octahydro-5a,9-dimethyl-3-methylene-naphtho[1,2-b]furan-2(3H)-one (CAS 27579-97-1) feature additional hydrogenation, leading to increased steric bulk and reduced conjugation. These derivatives often display cytotoxic properties, as seen in sesquiterpenoid lactones .

Hydrogenation Level and Conformational Effects

  • Dihydro vs. Tetrahydro : Dihydronaphtho[1,2-b]furans (e.g., synthetic derivatives in ) retain partial aromaticity, favoring π-π stacking interactions critical for fluorescence properties. In contrast, the tetrahydro variant adopts a more puckered conformation, as evidenced by crystal structures showing dihedral angles of ~60° between fused rings .
  • Fully Saturated Analogues : Octahydro derivatives (e.g., ) exhibit envelope-like conformations, which stabilize intramolecular hydrogen bonds and enhance thermal stability .

Substituent Effects on Properties

  • Electron-Donating Groups : Methoxy and ethoxy substituents (e.g., 9-methoxynaphtho[1,2-b]benzofuran in ) increase electron density, improving fluorescence quantum yields but reducing water solubility .
  • Hydrophobic Groups : Longer alkyl chains (e.g., ethoxy in ) further decrease solubility, as seen in benzenesulfonamide derivatives with IC50 values <1 μM in cancer cell lines .

Physical and Chemical Properties

Compound Class Hydrogenation Level Key Substituents Solubility (Water) Biological Activity Reference ID
6,7,8,9-Tetrahydro Partial Methoxymethyl, Methyl Low Antimicrobial, Anticancer
Dihydro[1,2-b]furan Partial Trimethoxyphenyl, Furan Moderate Fluorescence, Anticancer
Octahydro[1,2-b]furanone Full Methylene, Methyl Very Low Cytotoxic, Anti-inflammatory
Naphtho[2,1-b]furan Partial Trimethyl Low Antimicrobial

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 6,7,8,9-tetrahydro-naphtho[1,2-b]furan derivatives, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

  • AuI/AgI-Catalyzed Cyclization : Gold(I)-catalyzed 6-endo-dig cyclization of benzofuran precursors in o-xylene at 150°C yields 6,7,8,9-tetrahydro derivatives in ~49% yield. Lower temperatures (60°C) with AgI-SbF6 co-catalysts improve selectivity .
  • RuII-Mediated Cyclization : Using RuII(η⁶-p-cymene)(Ph₃P)Cl₂ with NH₄PF₆ in refluxing dichloromethane achieves higher yields (89%) via vinylidene intermediates .
    • Key Variables : Catalyst choice, solvent polarity, and temperature critically affect regioselectivity and yield. Substituents with electron-withdrawing groups (e.g., halogens) on aryl glycals enhance reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be optimized to characterize 6,7,8,9-tetrahydro-naphtho[1,2-b]furan derivatives?

  • NMR : ¹H NMR signals near δ 7.0 (singlet for H-3) and ¹³C NMR signals at δ 102 (C-3) confirm the furan core. Integration of methylene/methine protons in the tetrahydro region (δ 1.5–2.5) distinguishes saturation patterns .
  • X-ray Crystallography : Use SHELXL for refinement of small-molecule structures. SHELXPRO interfaces with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding .

Q. What are the fluorescence properties of naphtho[1,2-b]furan derivatives, and how do substituents modulate these properties?

  • Methodology : UV/Vis and fluorescence spectra (e.g., λem = 450–500 nm) reveal π→π* transitions. Electron-donating groups (e.g., -OCH₃) enhance quantum yields by stabilizing excited states, while bulky substituents reduce aggregation-induced quenching .

Advanced Research Questions

Q. How can conflicting data on cyclization yields (e.g., AuI vs. RuII catalysts) be resolved through mechanistic studies?

  • Contradiction Analysis : AuI catalysts favor π-activation of alkynes but suffer from proto-deauration inefficiency, limiting yields. RuII systems generate stable vinylidene intermediates, enabling higher conversions. Isotopic labeling (D₂O) and DFT calculations can map proton transfer pathways to optimize turnover .
  • Validation : Compare kinetic profiles (e.g., Arrhenius plots) and characterize intermediates via in-situ IR or mass spectrometry .

Q. What strategies improve the enantioselective synthesis of 6,7,8,9-tetrahydro-naphtho[1,2-b]furan derivatives?

  • Chiral Catalysts : Employ RuII complexes with BINAP ligands for asymmetric cyclization. SHELXD can resolve enantiomeric excess via crystallographic Flack parameters .
  • Dynamic Kinetic Resolution : Use proline-derived organocatalysts to trap diastereomeric intermediates during H₃PO₄-mediated cyclization .

Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity of naphtho[1,2-b]furan derivatives against antimicrobial targets?

  • Modeling Workflow :

Optimize geometry using B3LYP/6-31G(d).

Dock ligands (e.g., nitrogen-containing derivatives) into E. coli DNA gyrase (PDB: 1KZN) via AutoDock Vina.

Validate predictions with MIC assays against Gram-positive pathogens .

  • Key Findings : Substituents at C-2 (e.g., -NHCOCH₃) enhance hydrogen bonding with active-site residues, correlating with experimental IC₅₀ values .

Critical Notes

  • Contradictions : Discrepancies in yields between AuI and RuII systems highlight the need for mechanistic clarity. Cross-validation with kinetic isotope effects (KIEs) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.